3-(2-Aminoethyl)indolin-2-one hydrochloride
Overview
Description
“3-(2-Aminoethyl)indolin-2-one hydrochloride” is a chemical compound with the molecular formula C10H12N2O.HCl . It is also known by the synonyms “2-Hydroxytryptamine Hydrochloride” and "Oxytryptamine Hydrochloride" .
Synthesis Analysis
The synthesis of 3-substituted indolin-2-ones has been studied extensively due to their biological significance . They have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs) . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .Molecular Structure Analysis
The molecular structure of “this compound” consists of a central indole ring, with an aminoethyl group attached at the 3-position . The hydrochloride indicates that a hydrogen chloride (HCl) molecule is also associated with the compound .Physical And Chemical Properties Analysis
“this compound” is a neat compound . It is soluble in water . The molecular weight of the compound is 196.68 .Scientific Research Applications
Regiospecific Synthesis Methods
A study by Chouhan et al. (2011) developed an eco-friendly method for the synthesis of 3-hydroxy-3-aminomethylindolin-2-ones through the aminolysis of 3-oxirane-indolin-2-ones, demonstrating the utility of water as an efficient reaction medium for regiospecific epoxide opening (Chouhan et al., 2011). This method highlights the potential for creating derivatives of 3-(2-Aminoethyl)indolin-2-one hydrochloride for various applications.
Synthesis of Complex Molecules
Zhao et al. (2014) showed that indolin-3-one derivatives can be employed in cascade reactions to efficiently assemble complex molecules such as polysubstituted piperidino[1,2-a]indoline compounds, demonstrating significant yields and enantioselectivities. This application underlines the versatility of this compound in synthesizing complex structures with potential biological activities (Zhao et al., 2014).
Biological Activities
The synthesis and evaluation of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors by Sun et al. (1998) demonstrate the compound's selectivity towards different receptor tyrosine kinases (RTKs), highlighting its potential in developing RTK-specific drugs for treating various human diseases. This research presents this compound derivatives as promising candidates for cancer therapy and other diseases involving RTKs (Sun et al., 1998).
Antimicrobial Applications
Indolicidin, an antimicrobial peptide with a high tryptophan content, was studied by Falla et al. (1996) for its mode of action, demonstrating its ability to permeabilize bacterial membranes and form discrete channels, suggesting potential antimicrobial applications of indolin-2-one derivatives (Falla et al., 1996).
Future Directions
The future directions for “3-(2-Aminoethyl)indolin-2-one hydrochloride” and similar compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
3-(2-Aminoethyl)indolin-2-one hydrochloride, also known as 2-Hydroxytryptamine Hydrochloride, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that they may have multiple targets.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
One study found that a 3-substituted-indolin-2-one derivative showed significant anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6, and inhibiting lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSFUPUQVBZDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964477 | |
Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4993-84-4 | |
Record name | 3-(2-Aminoethyl)-3H-indol-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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